BenchChemオンラインストアへようこそ!

N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Medicinal chemistry Structure-activity relationship Lead optimization

N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic small molecule built on the fused imidazo[2,1-b][1,3]thiazole core. The scaffold is decorated with a 3-methyl group, a 6-phenyl ring, and a 2-carboxamide moiety bearing a 2,5-dimethylphenyl substituent.

Molecular Formula C21H19N3OS
Molecular Weight 361.46
CAS No. 939597-86-1
Cat. No. B2399037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS939597-86-1
Molecular FormulaC21H19N3OS
Molecular Weight361.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
InChIInChI=1S/C21H19N3OS/c1-13-9-10-14(2)17(11-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)
InChIKeyJSKYOJYJUPTRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 939597-86-1): Core Scaffold and Procurement Baseline


N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic small molecule built on the fused imidazo[2,1-b][1,3]thiazole core. The scaffold is decorated with a 3-methyl group, a 6-phenyl ring, and a 2-carboxamide moiety bearing a 2,5-dimethylphenyl substituent . The imidazo[2,1-b]thiazole system is recognized in medicinal chemistry for diverse biological activities, including antitumor and immunomodulatory effects [1], and 6-phenylimidazo[2,1-b]thiazole derivatives have been developed as potent FLT3 kinase inhibitors for acute myeloid leukemia [2]. This specific compound, with a molecular formula of C21H19N3OS and molecular weight of 361.46 g/mol, is listed in screening compound libraries and is supplied at ≥95% purity for research use only .

Why Imidazo[2,1-b]thiazole Analogs Cannot Substitute for CAS 939597-86-1 in Experimental Protocols


Within the imidazo[2,1-b]thiazole chemotype, the position of the carboxamide substituent and the substitution pattern on the N-aryl ring are critical determinants of biological target engagement. The target compound bears a 2-carboxamide with a 2,5-dimethylphenyl group, whereas the most extensively characterized pharmacologically active analogs—such as the FLT3 inhibitors reported by Lin et al.—present a 3-carboxamide substituent [1]. Even a positional isomerism on the N-phenyl ring, as seen in the 3,5-dimethylphenyl analog sourced from ChemDiv (Compound ID: G677-0012), can alter physicochemical properties including logP, hydrogen-bonding capacity, and steric accessibility . Patent literature further demonstrates that immunomodulatory activity within the 2-carboxamide series is exquisitely sensitive to the nature and position of substituents on the phenyl-containing amino group, with activities ranging from approximately 150% to over 800% of control values depending on substitution [2]. These structure-activity relationships preclude simple interchange of in-class compounds, making procurement of the exact 2,5-dimethylphenyl derivative essential for experimental reproducibility in structure-activity relationship studies and target identification campaigns.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide vs. Closest Analogs


Positional Isomerism: 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Amide Substituent and Predicted Physicochemical Divergence

The target compound features a carboxamide N-(2,5-dimethylphenyl) substituent, which is a positional isomer of the closely related N-(3,5-dimethylphenyl) analog (ChemDiv G677-0012) . Although the two compounds share the identical molecular formula (C21H19N3OS) and molecular weight (361.46 g/mol), the shift of one methyl group from the para to the meta position relative to the amide linkage alters the electronic and steric environment of the amide NH, which is critical for hydrogen-bond donor interactions with biological targets. ChemDiv reports the calculated logP for the 3,5-dimethylphenyl isomer as 5.0223 ; the 2,5-substitution pattern, with one methyl group ortho to the amide, is expected to reduce logP modestly due to increased steric shielding of the lipophilic methyl group and altered solvation. The polar surface area contributed by the amide moiety is also expected to differ due to conformational restriction imposed by the ortho-methyl group. These differences are directly consequential for membrane permeability, target binding kinetics, and cytochrome P450 susceptibility.

Medicinal chemistry Structure-activity relationship Lead optimization

Carboxamide Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide in 6-Phenylimidazo[2,1-b]thiazole Kinase Inhibitors

The target compound positions the carboxamide at the 2-position of the imidazo[2,1-b]thiazole ring. In contrast, the potent FLT3 inhibitors described by Lin et al. (2015) are exclusively 3-carboxamide derivatives, with the lead compound (19) demonstrating a cellular IC50 of 0.002 μM against the FLT3-dependent AML cell line MV4-11 and an enzymatic FLT3 IC50 of 0.022 μM [1]. This positional difference relocates the hydrogen-bond donor/acceptor vectors of the carboxamide by approximately 2.1 Å across the imidazole ring, a spatial shift that is substantial relative to the dimensions of a typical kinase hinge-binding pocket. In the 6-phenylimidazo[2,1-b]thiazole series, the 3-carboxamide is hypothesized to interact with the gatekeeper residue region of FLT3, and moving the carboxamide to the 2-position is expected to reorient the pharmacophore such that it either engages a different set of residues or loses FLT3 affinity altogether. This structural divergence makes the 2-carboxamide analog a valuable tool for probing selectivity against FLT3 and for exploring alternative biological targets within the same scaffold class.

Kinase inhibition FLT3 inhibitors Acute myeloid leukemia

Immunomodulatory Activity Precedent for Imidazo[2,1-b]thiazole-2-carboxamides vs. Saturated Dihydro Analogs

US Patent 4,736,038 discloses a series of 5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide derivatives with measured immune response potentiation activities [1]. Representative compounds with a 2-carboxamide and phenyl-containing amino substituent demonstrated immune response potentiation ranging from 149% to 842% of control in plaque-forming cell assays, depending on substitution pattern and concentration (0.2–1 μg/mL) [1]. For example, compound 141 (dihydroimidazo[2,1-b]thiazole-2-carboxamide with an unsubstituted phenylamino group) achieved 842% of control at 1 μg/mL [1]. The target compound, while fully aromatic at the imidazothiazole core—not dihydro—preserves the 2-carboxamide motif that is the pharmacophore linchpin for this immunomodulatory activity. The aromatization changes the conformational flexibility and electronic distribution of the fused ring system compared to the dihydro series, offering a structurally distinct tool to probe whether immunomodulatory activity is retained or altered upon oxidation state modification.

Immunomodulation Cytokine regulation Drug discovery

Aromatic Core vs. Reduced Dihydro Core: Metabolic Stability Implications for Procurement Decisions

The imidazo[2,1-b]thiazole core of the target compound is fully aromatic across both the imidazole and thiazole rings, whereas the immunomodulatory 2-carboxamide compounds exemplified in US Patent 4,736,038 are 5,6-dihydro derivatives with saturation across the thiazole ring [1]. The dihydro moiety introduces a benzylic C–H bond that is a known site for cytochrome P450-mediated oxidative metabolism, which can generate reactive metabolites or accelerate clearance [2]. The target compound's fully aromatic thiazole ring eliminates this metabolic soft spot, potentially conferring improved metabolic stability and a distinct clearance profile in hepatic microsome assays compared to dihydro analogs. No comparative microsomal stability data for the specific compound is publicly available; this inference is drawn from well-established medicinal chemistry principles regarding heterocycle saturation and metabolic liability.

Metabolic stability Oxidative metabolism Lead selection

Optimal Research and Procurement Scenarios for N-(2,5-Dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (939597-86-1)


Positional Isomer SAR Libraries for Imidazo[2,1-b]thiazole Carboxamide Lead Optimization

Medicinal chemistry teams conducting systematic structure-activity relationship studies on imidazo[2,1-b]thiazole carboxamides should procure this compound as the 2,5-dimethylphenyl representative alongside the 3,5-dimethylphenyl isomer (ChemDiv G677-0012) to probe the impact of methyl group position on target binding, selectivity, and pharmacokinetics . The pair of positional isomers enables a clean matched molecular pair analysis, where the only structural variable is the position of one methyl group on the N-phenyl ring.

Kinase Selectivity Profiling: FLT3 vs. Off-Target Discrimination Using 2-Carboxamide Geometric Isomers

Given the established potency of 3-carboxamide imidazo[2,1-b]thiazoles as FLT3 inhibitors (cellular IC50 = 0.002 μM for lead compound 19 [1]), this 2-carboxamide analog serves as a critical selectivity control to test whether the carboxamide position dictates FLT3 affinity. Inclusion in kinase profiling panels can reveal whether the 2-carboxamide scaffold redirects activity toward alternative kinases, a key consideration for hit triage.

Immunomodulatory Screening: Aromatic vs. Dihydro 2-Carboxamide Core Comparison

Given the immunomodulatory precedent established for dihydroimidazo[2,1-b]thiazole-2-carboxamides (up to 896% of control in PFC assays [2]), this fully aromatic analog is ideally positioned for side-by-side screening in T-cell activation, cytokine release, or plaque-forming cell assays. Procurement enables direct assessment of whether aromatization of the thiazole ring preserves, enhances, or abolishes the immune response potentiation phenotype, guiding further scaffold optimization.

In Vitro Metabolic Stability Assessment: Aromatic Core vs. Dihydro Core Clearance Comparison

For drug discovery programs concerned with oxidative metabolism of heterocyclic cores, this compound's fully aromatic imidazo[2,1-b]thiazole eliminates the benzylic C–H bond present in the 5,6-dihydro analogs [2], which is a recognized site for CYP-mediated oxidation [3]. Procurement of this compound for parallel microsomal stability assays against the dihydro series enables direct measurement of intrinsic clearance differences attributable to core oxidation state, informing go/no-go decisions in lead optimization.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.